3-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
5-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-methyl-1H-1,2,4-triazol-3-amine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
5-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-methyl-N-(thiophen-3-ylmethyl)aniline
- 3-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline
- 5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
Uniqueness
5-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both a triazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-10-8(12-11-6)9-4-7-2-3-13-5-7/h2-3,5H,4H2,1H3,(H2,9,10,11,12) |
InChI Key |
ISCIPXBDPJTYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CSC=C2 |
Origin of Product |
United States |
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